13-Deoxydoxorubicin
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Overview
Description
13-Deoxydoxorubicin, also known as GPX-100, is an anthracycline anticancer drug that belongs to the family of antitumor antibiotics. It is structurally similar to doxorubicin but lacks the carbonyl group at the C-13 position. This modification is significant as it reduces the cardiotoxicity commonly associated with doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-deoxydoxorubicin involves the selective reduction of doxorubicin. The process typically includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired reduction at the C-13 position .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 13-Deoxydoxorubicin undergoes several types of chemical reactions, including:
Reduction: Catalyzed by carbonyl reductase, leading to the formation of reduced metabolites.
Oxidation: Involves the formation of reactive oxygen species, which can further react with cellular components.
Substitution: Reactions involving the replacement of functional groups, often facilitated by nucleophilic agents.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride, and carbonyl reductase under mild conditions.
Oxidation: Molecular oxygen and flavoprotein reductase under aerobic conditions.
Substitution: Nucleophilic agents such as amines and thiols under basic conditions.
Major Products Formed:
Reduction: Formation of reduced anthraquinone derivatives.
Oxidation: Generation of hydroxyl radicals and other reactive oxygen species.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
13-Deoxydoxorubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reduction and oxidation reactions of anthraquinones.
Biology: Investigated for its interactions with DNA and its effects on cellular processes.
Medicine: Explored as a potential anticancer agent with reduced cardiotoxicity compared to doxorubicin.
Industry: Utilized in the development of novel drug delivery systems, including liposomal formulations.
Mechanism of Action
13-Deoxydoxorubicin exerts its effects through several mechanisms:
DNA Intercalation: Forms complexes with DNA by intercalating between base pairs, disrupting DNA replication and transcription.
Topoisomerase II Inhibition: Inhibits the activity of topoisomerase II by stabilizing the DNA-topoisomerase II complex, preventing the religation of DNA strands.
Reactive Oxygen Species Generation: Induces the formation of reactive oxygen species, leading to oxidative damage and apoptosis.
Comparison with Similar Compounds
Doxorubicin: A widely used anthracycline with significant cardiotoxicity.
Daunorubicin: Another anthracycline with similar mechanisms of action but different clinical applications.
Mitoxantrone: A related compound with a different structure but similar anticancer properties.
Uniqueness of 13-Deoxydoxorubicin: this compound is unique due to its reduced cardiotoxicity compared to doxorubicin. This makes it a promising candidate for cancer therapy, particularly in patients with pre-existing heart conditions .
Properties
As an anthracycline, GPX-100 has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: GPX-100 forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |
CAS No. |
628290-43-7 |
Molecular Formula |
C27H31NO10 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,22+,27-/m0/s1 |
InChI Key |
RGVRUQHYQSORBY-JIGXQNLBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |
628290-43-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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